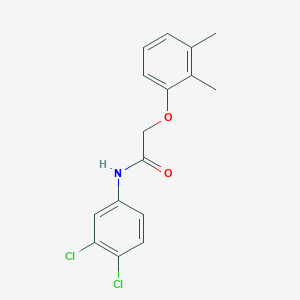

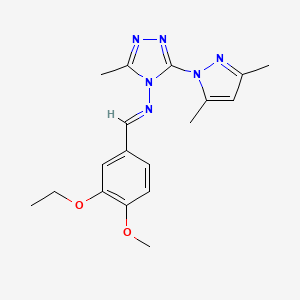

![molecular formula C20H18N4OS2 B5559824 2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions to introduce different substituents, such as thienyl, thiazolyl, and piperidinyl groups. A common approach includes the use of intermediates like 4-hydroxybenzimidazole, which can be functionalized further to introduce the desired substituents through nucleophilic substitution reactions or coupling reactions (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of multiple heteroatoms within the fused ring system, which significantly influences their electronic and spatial configuration. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the detailed molecular structure, including the orientation of substituents and the planarity of the core ring system (Perin et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can significantly affect its reactivity. For instance, the introduction of a piperidinyl group can enhance nucleophilic properties, allowing for further functionalization (Ravula et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the core ring. These properties are crucial for determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Mamedov et al., 2022).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and photostability, are largely determined by the heteroatoms in the ring system and the attached substituents. These properties are important for understanding the compound's behavior in biological systems and its interactions with biomolecules (Subhedar et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Neuropeptide Receptors

- A study by Zarrinmayeh et al. (1998) explored a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists for potential anti-obesity drugs. The study focused on the synthesis and evaluation of these compounds, highlighting the importance of the piperidine ring and its orientation relative to the benzimidazole for affinity to the Y1 receptor (Zarrinmayeh et al., 1998).

Fluorescent Probes for DNA Detection

- Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, with piperidine substitutions, using microwave-assisted synthesis. These compounds were investigated as potential fluorescent probes for DNA detection, showing enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Anticancer Activity and Redox Chemistry

- Jovanović et al. (2019) studied the electrochemical behavior of benzimidazole derivatives with potential anticancer properties. The study provides insights into the redox chemistry of these compounds, which could be crucial in understanding their mechanism of action in cancer therapy (Jovanović et al., 2019).

Antibacterial Applications

- Yun He et al. (2003) reported on the synthesis of 2-piperidin-4-yl-benzimidazoles with broad-spectrum antibacterial activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, representing a new class of potential antibacterial agents (Yun He et al., 2003).

Anti-inflammatory Evaluation

- Ganji and Agrawal (2020) synthesized benzimidazole-2-thione derivatives and evaluated their anti-inflammatory properties. This study focused on the synthesis of these compounds and their potential role in treating inflammation (Ganji & Agrawal, 2020).

Antimicrobial and Antifungal Agents

- Al-Omran et al. (2002) synthesized derivatives of benzimidazole with antimicrobial and antifungal activities. The study offers insights into the potential use of these compounds in treating various infections (Al-Omran et al., 2002).

Eigenschaften

IUPAC Name |

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c25-20(16-12-27-19(23-16)17-8-4-10-26-17)24-9-3-5-13(11-24)18-21-14-6-1-2-7-15(14)22-18/h1-2,4,6-8,10,12-13H,3,5,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAUMOAYFHPKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CS3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)